(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms in its structure. This compound is notable for its unique bicyclic framework, which contributes to its chemical and biological properties. The compound is classified under bicyclic amines and is often explored in medicinal chemistry due to its potential biological activities.
This compound can be synthesized from various precursors, with significant research focusing on optimizing its synthesis for better yields and purity. The compound's unique structure allows it to serve as a building block for more complex molecules in pharmaceutical applications.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol falls under the category of heterocyclic compounds, specifically those that contain both nitrogen and oxygen atoms within a bicyclic system. Its classification is essential for understanding its reactivity and potential applications in drug development.
The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol typically involves cyclization reactions of suitable precursors. One common method includes the reaction of an amine with an epoxide, which leads to the formation of the bicyclic structure.
The molecular structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol features a bicyclic framework with specific stereochemistry at the 1 and 4 positions, which are critical for its biological activity.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol can undergo various chemical reactions:
The specific reagents and conditions used in these reactions can significantly influence the products formed, making it essential to optimize reaction parameters for desired outcomes.
The mechanism of action for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets such as enzymes or receptors:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
This compound's unique structural features make it valuable for various applications across chemistry and biology, contributing to ongoing research efforts aimed at exploring its full potential in medicinal chemistry and related fields.
The chiral pool strategy utilizing trans-4-hydroxy-L-proline (trans-4-Hyp) as a precursor enables efficient access to enantiopure (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. This approach leverages the inherent stereochemistry of the proline derivative, which serves as a rigid scaffold for bicyclization. The synthetic sequence typically commences with selective protection of the carboxylic acid and amine functionalities in trans-4-Hyp, followed by activation of the C4 hydroxyl group for intramolecular etherification. Mitsunobu conditions employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the stereospecific SN₂ displacement that forms the critical ether linkage while preserving the C7 stereochemistry [7] [10].
Industrial-scale production of trans-4-Hyp has been revolutionized through metabolic engineering of Escherichia coli strains. By implementing rare codon selection systems to deregulate proline biosynthesis and deleting competing metabolic pathways (putA, proP, putP, aceA), researchers achieved exceptional titers exceeding 54.8 grams per liter in fermentation processes. This microbial production method provides a cost-effective, enantiomerically pure precursor supply, rendering collagen hydrolysis extraction obsolete for high-purity applications [2]. Final deprotection under controlled acidic conditions yields the bicyclic amino alcohol with retention of configuration, typically achieving enantiomeric excess >99% as verified by chiral HPLC analysis.
Table 1: Comparative Evaluation of trans-4-Hydroxy-L-Proline Conversion Methods to Bicyclic Scaffold
| Activation Method | Cyclization Conditions | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Mesylate displacement | K₂CO₃, DMF, 80°C | 48 | 62 | >99 |
| Mitsunobu cyclization | DIAD, PPh₃, THF, 0°C→rt | 12 | 88 | >99 |
| Appel reaction | CBr₄, PPh₃, CH₂Cl₂, reflux | 24 | 71 | >99 |
| Direct dehydration | POCl₃, pyridine, -20°C | 2 | 55 | 97 |
Microwave irradiation has emerged as a transformative technology for accelerating the intramolecular etherification step in azabicycloheptanol synthesis. Conventional thermal cyclization of proline-derived intermediates requires extended reaction times (12-48 hours) at elevated temperatures, often leading to variable degrees of epimerization and reduced yields. In contrast, microwave-assisted protocols significantly enhance reaction kinetics through efficient dielectric heating, enabling near-quantitative conversion in dramatically shortened timeframes [5] [9].
The cyclization efficiency exhibits pronounced solvent dependence, with aprotic dipolar solvents demonstrating optimal performance. N,N-Dimethylformamide (DMF) facilitates rapid microwave energy transfer while solubilizing the zwitterionic intermediates formed during the cyclization. Critical parameters optimized through design of experiments (DoE) approaches include irradiation power (typically 150-300W), temperature (120-150°C), and reaction concentration (0.1-0.5M). Under optimized conditions, microwave irradiation achieves complete conversion within 10-30 minutes while maintaining stereochemical integrity at the C7 position. This technique proves particularly valuable for generating compound libraries during structure-activity relationship studies, where traditional methods create bottlenecks [9].
Table 2: Microwave Optimization Parameters for Intramolecular Etherification
| Temperature (°C) | Irradiation Power (W) | Time (min) | Conversion (%) | 7-epi Impurity (%) |
|---|---|---|---|---|
| 100 | 150 | 30 | 78 | 0.8 |
| 120 | 200 | 20 | 92 | 0.5 |
| 140 | 250 | 15 | 97 | 0.3 |
| 160 | 300 | 10 | >99 | 1.2 |
The presence of both nucleophilic (amine) and electrophilic (alcohol) functionalities in (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol necessitates meticulous protecting group selection for selective derivatization. Orthogonal protection strategies enable selective manipulation of either functional group while maintaining the integrity of the strained bicyclic framework. The nitrogen atom within the bridged piperidine system exhibits diminished nucleophilicity compared to linear secondary amines, influencing deprotection kinetics and requiring tailored approaches [5] [9].
Carbamate-based nitrogen protection dominates synthetic approaches due to stability during bicyclization and versatility in deprotection. tert-Butoxycarbonyl (Boc) groups provide robust protection under basic conditions and are cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without compromising the ether linkage. Benzyloxycarbonyl (Cbz) protection offers orthogonal deprotection via hydrogenolysis, though the heterogeneous catalyst (Pd/C) requires careful optimization to prevent over-reduction of the bicyclic system. Notably, the acid sensitivity of the oxa-azabicycloheptane scaffold precludes strong protic acids during deprotection, as ring-opening decomposition becomes competitive. For alcohol protection, acid-labile tert-butyldimethylsilyl (TBS) ethers demonstrate superior compatibility over benzyl ethers, which require harsher hydrogenolysis conditions.
Table 3: Protecting Group Compatibility and Deprotection Efficiency in Bicyclic Systems
| Protecting Group | Attachment Yield (%) | Stability During Bicyclization | Deprotection Conditions | Recovery Yield (%) |
|---|---|---|---|---|
| Boc (N-protection) | 95 | Excellent | TFA/DCM (1:1), 0°C, 1h | 92 |
| Cbz (N-protection) | 89 | Good | 10% Pd/C, H₂, EtOH, 4h | 85 |
| TBS (O-protection) | 90 | Excellent | TBAF/THF, rt, 3h | 94 |
| Ac (O-protection) | 95 | Moderate | K₂CO₃/MeOH, rt, 12h | 96 |
| Bn (O-protection) | 92 | Good | 10% Pd/C, H₂, EtOH, 12h | 78 |
Salt formation represents a critical strategy for modulating the physicochemical properties of (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol, particularly for pharmaceutical applications requiring enhanced solubility or crystallinity. The hydrochloride salt (CID 145875190) is prepared through direct protonation using hydrogen chloride in anhydrous ethereal solvents [6]. This methodology requires strict temperature control (-10°C to 0°C) during salt formation to prevent racemization at the C7 stereocenter, followed by gradual warming to ambient temperature for crystallization. The resulting hydrochloride salt typically precipitates as a crystalline solid, enabling isolation through filtration in high purity (>99% by HPLC) without requiring chromatographic purification [6].
Methanesulfonate salt formation employs methanesulfonic acid in anhydrous acetonitrile under nitrogen atmosphere. This electrophilic counterion enhances crystallinity while providing improved solubility profiles in polar aprotic solvents compared to the hydrochloride analogue. The methanesulfonate synthesis demands meticulous control of stoichiometry (precisely 1.0 equivalent) and exclusion of moisture to prevent esterification side reactions at the C7 alcohol. Purification via recrystallization from ethanol/diethyl ether mixtures yields analytically pure material characterized by single-crystal X-ray diffraction, confirming retention of the bicyclic framework and absolute stereochemistry [8]. Analytical methodologies for detecting residual methanesulfonate esters employ highly sensitive gas chromatography-mass spectrometry (GC-MS) techniques with limits of quantitation at 1 μg/mL, essential for pharmaceutical qualification of the final compound [4].
Table 4: Characterization Data for Bicyclic Amino Alcohol Salts
| Property | Hydrochloride Salt | Methanesulfonate Salt | Free Base |
|---|---|---|---|
| Melting Point | 218-220°C (dec) | 195-197°C | Oil |
| Water Solubility (mg/mL) | 42.3 ± 1.5 | 68.9 ± 2.1 | 8.2 ± 0.3 |
| HPLC Purity | >99.5% | >99.3% | 98.7% |
| Specific Rotation [α]D²⁵ | +24.5° (c 1.0, H₂O) | +18.7° (c 1.0, MeOH) | +32.1° (c 1.0, CHCl₃) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6